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Introduction

Neovascular eye diseases, such as exudative (wet) age-related macular degeneration (AMD)
and diabetic retinopathy (DR), are leading causes of blindness, characterized by the
pathological growth of new blood vessels in the retina. A key driver of this angiogenesis is the
vascular endothelial growth factor A (VEGF-A). Current therapies, which broadly target all
VEGF-A isoforms, require regular intraocular injections and can have significant side effects.
Sphinx31 has emerged as a potent and selective small molecule inhibitor of Serine/Arginine-
Rich Protein Kinase 1 (SRPK1), offering a novel therapeutic strategy by modulating the
alternative splicing of VEGF-A to favor the production of an anti-angiogenic isoform. This
document provides a comprehensive technical overview of Sphinx31, its mechanism of action,
and its application in preclinical models of neovascular eye diseases.

Mechanism of Action: Targeting the VEGF-A
Splicing Switch

Sphinx31's therapeutic potential lies in its ability to selectively inhibit SRPK1.[1][2] SRPK1 is a
key enzyme that phosphorylates Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][2] The
phosphorylation of SRSF1 is a critical step that promotes its translocation into the nucleus,
where it binds to pre-mRNA and directs the splicing machinery.[2][3] In the context of VEGF-A,
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phosphorylated SRSF1 favors the use of a proximal splice site in exon 8, leading to the
production of the pro-angiogenic VEGF-A165a isoform.[1][4]

By inhibiting SRPK1, Sphinx31 prevents the phosphorylation of SRSF1.[1][2] This leads to the
retention of SRSF1 in the cytoplasm and a shift in the alternative splicing of VEGF-A pre-mRNA
towards a distal splice site. This results in the increased production of the anti-angiogenic
VEGF-A165b isoform.[1] This isoform switching effectively turns off the pro-angiogenic signal,
thereby inhibiting the pathological blood vessel growth that characterizes neovascular eye

diseases.

Signaling Pathway Diagram
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Caption: Mechanism of action of Sphinx31 in modulating VEGF-A splicing.
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Quantitative Data Summary

The following tables summarize the key quantitative data reported for Sphinx31 in various in
vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Activity of
Sphinx31

Parameter Value Cell Line/System Reference

SRPK1 Inhibition

5.9nM In vitro kinase assay [2]
(IC50)
SRSF1
Phosphorylation ~360 nM PC3 cells [1]

Inhibition (EC50)

VEGF-A165a mRNA Significant at 0.3-10

) HUCCA-1 cells [2]
Downregulation UM

Cytotoxicity (EC50) >100 pM Not specified [1]

Table 2: In Vivo Efficacy of Sphinx31 in Neovascular Eye
Disease Models
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. Disease Sphinx31 o
Animal Model o . Key Findings Reference
Modeled Administration
Similar efficacy
to 10 pg/mL
SPHINX/SRPIN3
Choroidal 40; greater effect

2 pg/mL (3.8 uM)

Mouse Neovascularizati ) than 250 pg/mL [1]
topical eye drops )
on (wet AMD) pazopanib.
Exerted dose-
dependent
inhibition.
Reduced retinal
Streptozotocin- 200 pg/mL permeability and
Rat induced Diabetic  topical eye blocked the [2][5][6]
Retinopathy drops, twice daily increase in

retinal thickness.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are

summaries of key experimental protocols used in the evaluation of Sphinx31.

In Vitro SRPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of Sphinx31 on SRPK1 kinase activity.

Methodology:

o Aradiolabeled ATP competition assay is performed against a panel of kinases, including

SRPK1.

 Recombinant SRPK1 is incubated with a substrate peptide (e.g., an arginine/serine-rich

peptide) and radiolabeled ATP in the presence of varying concentrations of Sphinx31.

e The incorporation of the radiolabel into the substrate is measured to determine the kinase

activity.
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e The IC50 value is calculated from the dose-response curve of Sphinx31 concentration
versus SRPK1 activity.

 In one study, a panel of 50 kinases was used to assess the selectivity of Sphinx31, which
demonstrated 96% inhibition of SRPK1 at 1 uM with no significant inhibition of other kinases.

[1]

Cellular Assay for SRSF1 Phosphorylation (Western
Blot)

Objective: To assess the ability of Sphinx31 to inhibit SRPK1 activity within a cellular context
by measuring the phosphorylation of its downstream target, SRSF1.

Methodology:

e Cell Culture and Treatment: PC3 prostate cancer cells, known for high SRPK1-mediated
SRSF1 phosphorylation, are cultured and treated with varying concentrations of Sphinx31.

[1]

e Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to
preserve the phosphorylation state of proteins.

e Immunoprecipitation: SRSF1 is immunoprecipitated from the cell lysates using an anti-
SRSF1 antibody.

e Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and
transferred to a membrane. The membrane is then probed with an antibody that specifically
recognizes phosphorylated SR proteins (anti-phosphoSR).

e Quantification: The intensity of the phosphorylated SRSF1 bands is quantified and
normalized to the total amount of immunoprecipitated SRSF1. The EC50 is determined from
the dose-response curve.

Laser-Induced Choroidal Neovascularization (CNV) in
Mice
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Objective: To evaluate the in vivo efficacy of topically administered Sphinx31 in a model of wet
AMD.

Methodology:

Animal Model: C57/B6 mice are used for this model.

o Laser Photocoagulation: Anesthesia is administered, and the pupils are dilated. A laser is
used to create burns on the retina, which ruptures Bruch's membrane and induces the
growth of new blood vessels from the choroid. The presence of a bubble at the time of the
laser burn confirms the rupture.

e Sphinx31 Administration: Sphinx31 is formulated as an eye drop and administered topically
to the mice, typically twice daily.

o Evaluation of CNV: After a set period (e.g., 14 days), the mice are euthanized, and the eyes
are enucleated. The choroid is flat-mounted and stained with an endothelial cell marker (e.g.,
isolectin B4) to visualize the neovascularization.

o Quantification: The area of choroidal neovascularization is measured using imaging
software.

Experimental Workflow for In Vivo CNV Model

Day 0 Days 1-14 Day 14

Twice daily topical
administration of
Sphinx31 eye drops

Choroidal flat-mount
and isolectin B4 staining

Euthanasia and
eye enucleation

Quantification of
CNV area

Laser-induced
retinal injury in mice

Click to download full resolution via product page

Caption: Experimental workflow for the laser-induced choroidal neovascularization (CNV)
model.

Streptozotocin-Induced Diabetic Retinopathy in Rats
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Objective: To assess the efficacy of Sphinx31 in a model of diabetic retinopathy.
Methodology:

 Induction of Diabetes: Diabetes is induced in rats (e.g., Norway Brown rats) by a single
intraperitoneal injection of streptozotocin (STZ).[2] Blood glucose levels are monitored to
confirm the diabetic status.

e Sphinx31 Administration: Sphinx31 is administered as topical eye drops, typically twice
daily, for a specified period (e.g., 28 days).[5][6]

o Assessment of Retinal Permeability: Fluorescein fundus angiography (FFA) is performed at
regular intervals. Sodium fluorescein is injected, and the leakage of the dye from retinal
blood vessels is quantified to assess vascular permeability.

o Assessment of Retinal Thickness: Optical coherence tomography (OCT) is used to measure
the thickness of the retina.

o Data Analysis: Changes in retinal permeability and thickness in the Sphinx31-treated group
are compared to a vehicle-treated diabetic control group.

Conclusion

Sphinx31 represents a promising, targeted therapeutic approach for neovascular eye
diseases. Its novel mechanism of action, which involves the selective inhibition of SRPK1 and
the subsequent modulation of VEGF-A splicing, offers a more specific and potentially safer
alternative to current anti-VEGF therapies. The preclinical data summarized in this guide
demonstrates its potent anti-angiogenic effects in relevant animal models. Further research and
clinical development are warranted to fully elucidate the therapeutic potential of Sphinx31 in
treating patients with wet AMD and diabetic retinopathy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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